

In-Depth Technical Guide: Physical Properties of Methyl 2-amino-5-chloronicotinate

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Compound of Interest

Compound Name: Methyl 2-amino-5-chloronicotinate

Cat. No.: B1316219

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Introduction

Methyl 2-amino-5-chloronicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are found in a variety of biologically active compounds. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical and spectral properties of **Methyl 2-amino-5-chloronicotinate**, complete with detailed experimental protocols and a logical workflow for its characterization.

Physicochemical Properties

The physical state of **Methyl 2-amino-5-chloronicotinate** is a solid at standard temperature and pressure (20°C)[1]. A summary of its key physical properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	[2]
Molecular Weight	186.60 g/mol	[3]
CAS Number	50735-33-6	[2]
Appearance	Solid	[1]
Melting Point	137-142 °C	[1]
Boiling Point	Not available	-
Solubility	Not available	-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Methyl 2-amino-5-chloronicotinate**. While publicly accessible spectra are limited, the expected data based on its structure are outlined below. ChemicalBook provides access to ¹H NMR, IR, and mass spectrometry data for this compound[4].

Mass Spectrometry

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Adduct	Calculated m/z
[M+H] ⁺	187.02688
[M+Na] ⁺	209.00882
[M-H] ⁻	185.01232
[M+NH ₄] ⁺	204.05342
[M+K] ⁺	224.98276
[M] ⁺	186.01905
[M] ⁻	186.02015

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The expected signals for **Methyl 2-amino-5-chloronicotinate** would include:

- A singlet for the methyl ester protons (-OCH₃).
- Signals corresponding to the aromatic protons on the pyridine ring.
- A broad signal for the amine protons (-NH₂).

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. Key expected vibrational bands for **Methyl 2-amino-5-chloronicotinate** include:

- N-H stretching vibrations from the primary amine.
- C=O stretching from the methyl ester.
- C-N and C-Cl stretching vibrations.
- Aromatic C-H and C=C stretching from the pyridine ring.

Experimental Protocols

Detailed methodologies for the determination of the physical and spectral properties of **Methyl 2-amino-5-chloronicotinate** are provided below.

Synthesis of Methyl 2-amino-5-chloronicotinate

A plausible synthetic route to **Methyl 2-amino-5-chloronicotinate** can be adapted from the synthesis of related nicotinic acid derivatives[5]. The synthesis of the precursor, 2-chloronicotinic acid, is a key step[6].

Protocol for the Synthesis of the Precursor, Methyl 2-chloronicotinate:

- A solution of 2-chloronicotinic acid (4.7 g, 0.03 mole) in methanol is prepared.
- A solution of diazomethane in ether is prepared from N-methyl-N-nitroso-p-toluenesulfonamide (22.6 g, 0.1 mole) and potassium hydroxide (22.6 g, 0.4 mole) in ethanol and water.
- The diazomethane solution is added dropwise to the cooled (-15°C) solution of 2-chloronicotinic acid.
- The reaction mixture is maintained at -15°C for 4 hours and then allowed to warm to room temperature.
- The solvent is removed in vacuo to yield crude methyl 2-chloronicotinate.
- The crude product is purified by partitioning between aqueous sodium carbonate and methylene chloride. The organic layer is dried and concentrated.

Subsequent amination of the 2-chloro position would yield the final product, **Methyl 2-amino-5-chloronicotinate**. This step typically involves reaction with an ammonia source under appropriate conditions.

Determination of Melting Point

- A small, dry sample of **Methyl 2-amino-5-chloronicotinate** is finely powdered.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a rate of 1-2 °C per minute near the expected melting point.
- The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Determination of Solubility

The solubility of **Methyl 2-amino-5-chloronicotinate** can be determined in various solvents using the isothermal method[7].

- An excess amount of solid **Methyl 2-amino-5-chloronicotinate** is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- The mixture is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
- The saturated solution is filtered to remove undissolved solid.
- A known aliquot of the clear supernatant is carefully removed and the solvent is evaporated to dryness.
- The mass of the remaining solid is determined gravimetrically to calculate the solubility in g/L or mol/L.

Spectroscopic Analysis

4.4.1. NMR Spectroscopy

- A sample of **Methyl 2-amino-5-chloronicotinate** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- The ¹H NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz).
- Data processing involves Fourier transformation, phase correction, and baseline correction.

4.4.2. FT-IR Spectroscopy

- A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- The sample is placed in the FT-IR spectrometer.
- The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

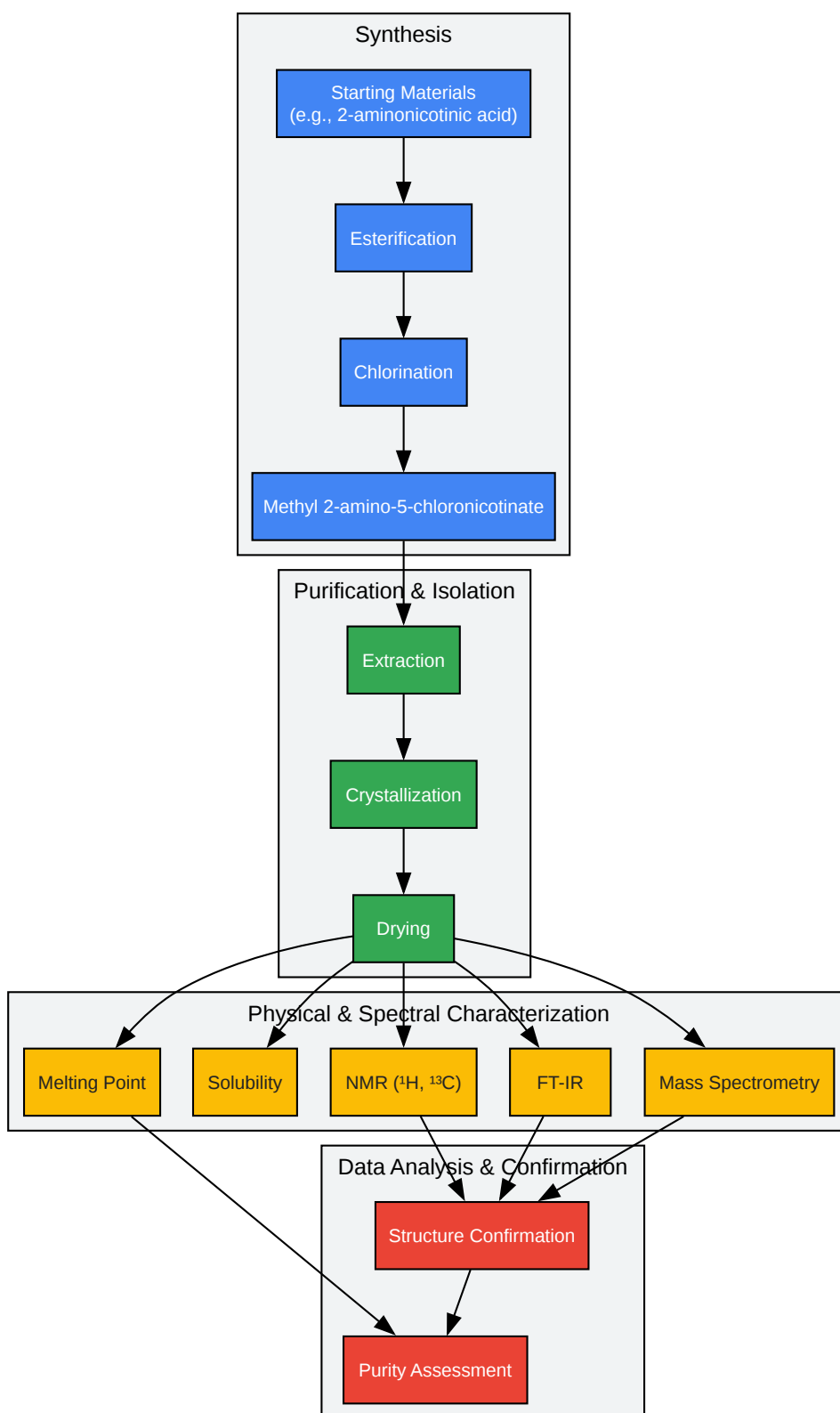
- The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

4.4.3. Mass Spectrometry

- A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
- The mass spectrum is recorded in either positive or negative ion mode over a specific mass-to-charge (m/z) range.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **Methyl 2-amino-5-chloronicotinate**.



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